molecular formula C17H17N5O B15043082 3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide CAS No. 326002-69-1

3-(1H-benzotriazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide

Cat. No.: B15043082
CAS No.: 326002-69-1
M. Wt: 307.35 g/mol
InChI Key: LWKISDBRDKNNDZ-LDADJPATSA-N
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Description

3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a benzotriazole moiety and a hydrazide linkage, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide typically involves the reaction of benzotriazole with a suitable hydrazide precursor. One common method involves the condensation of benzotriazole with 4-methylbenzaldehyde in the presence of a hydrazine derivative under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the benzotriazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with metal ions, forming stable complexes that can inhibit enzymatic activity. Additionally, the hydrazide linkage can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzotriazol-1-yl)-1-(4-chlorophenyl)propan-1-one
  • 3-(1H-benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one
  • 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

Uniqueness

Compared to similar compounds, 3-(1H-benzotriazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]propanehydrazide is unique due to its specific hydrazide linkage and the presence of a 4-methylphenyl group. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

CAS No.

326002-69-1

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]propanamide

InChI

InChI=1S/C17H17N5O/c1-13-6-8-14(9-7-13)12-18-20-17(23)10-11-22-16-5-3-2-4-15(16)19-21-22/h2-9,12H,10-11H2,1H3,(H,20,23)/b18-12+

InChI Key

LWKISDBRDKNNDZ-LDADJPATSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2

Origin of Product

United States

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